molecular formula C13H19ClN2O2 B2427985 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride CAS No. 1021901-98-3

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride

Cat. No. B2427985
CAS RN: 1021901-98-3
M. Wt: 270.76
InChI Key: CZUORCCORLEIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride” consists of a benzamide group attached to a piperidine ring via an amide linkage, with a methoxy group attached to the benzene ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, such as “2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUORCCORLEIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride

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